

# An In-depth Technical Guide to Enzyme-Cleavable Linkers in Antibody-Drug Conjugates

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For Researchers, Scientists, and Drug Development Professionals

# Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Antibody-Drug Conjugates (ADCs) represent a highly targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, a critical component connecting the antibody and the payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic properties, and therapeutic window.[3][4] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient cleavage and payload release once the ADC has reached its target cancer cell.[2][3]

Enzyme-cleavable linkers have become a cornerstone of modern ADC design, accounting for the majority of ADCs in clinical development.[4][5] These linkers are engineered to be substrates for specific enzymes that are highly expressed either within the lysosomal compartments of cancer cells or in the tumor microenvironment.[1][6] This strategy ensures that the potent cytotoxic agent is released preferentially at the site of action, enhancing efficacy and improving the safety profile.[7][8]



# Core Types of Enzyme-Cleavable Linkers and Their Mechanisms

The two most prominent classes of enzymatically cleavable linkers are those sensitive to proteases and those sensitive to glycosidases.

## Protease-Cleavable (Peptide-Based) Linkers

Peptide-based linkers are the most widely utilized class, designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[1][9]

#### Mechanism of Action:

- The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[10][11]
- The ADC is trafficked through the endosomal-lysosomal pathway.[10][11]
- Within the acidic and enzyme-rich environment of the lysosome, proteases like Cathepsin B recognize and cleave a specific peptide sequence within the linker.[12][13] While Cathepsin B was initially thought to be the primary enzyme, studies have shown that other cathepsins (L, S, and F) can also process these linkers.[10][11][14]
- Cleavage of the peptide initiates the release of the payload. Often, this cleavage occurs
  upstream of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[10][15][16]
- Once the peptide is cleaved, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the payload in its unmodified, active form.[15][16]





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Caption: Mechanism of a protease-cleavable Val-Cit-PABC linker.

#### Common Peptide Sequences:

- Valine-Citrulline (Val-Cit): This is the most successful and widely used dipeptide linker in ADC development.[17][18] It offers an excellent balance of high stability in plasma and efficient cleavage by Cathepsin B.[6][7] ADCs such as Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) utilize Val-Cit technology.[6][18][19]
- Valine-Alanine (Val-Ala): Another common dipeptide linker with stability and activity
  comparable to Val-Cit.[19] It has been shown to have higher hydrophilicity, which can be
  advantageous for highly hydrophobic payloads and may allow for a higher drug-to-antibody
  ratio (DAR) with less aggregation.[19][20]
- Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is also cleaved by cathepsins and is used in the successful ADC Enhertu® (trastuzumab deruxtecan).[21][22]

## **Glycosidase-Cleavable Linkers**

This class of linkers utilizes a sugar moiety that can be cleaved by specific lysosomal glycosidases.

#### Mechanism of Action:

Following internalization into the target cell, the ADC is transported to the lysosome.



- The enzyme β-glucuronidase, which is abundant in lysosomes and can be overexpressed in some tumor microenvironments, recognizes and hydrolyzes the glycosidic bond of the βglucuronide moiety in the linker.[19][23][24]
- This cleavage event, often coupled with a self-immolative spacer, triggers the release of the active cytotoxic drug.[24][25]

#### Key Advantages:

- High Hydrophilicity: The sugar component significantly increases the hydrophilicity of the linker, which can improve the solubility of the entire ADC, reduce aggregation (especially with hydrophobic payloads), and potentially allow for higher DARs.[24][26]
- Excellent Plasma Stability: β-glucuronide linkers are highly stable in circulation because β-glucuronidase activity is low in the bloodstream but high in the lysosomal compartment.[25]
   [26]



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Caption: Mechanism of a β-glucuronide cleavable linker.

## Other Enzyme-Cleavable Systems

Research is ongoing to expand the toolbox of enzyme-cleavable linkers to exploit other enzymes overexpressed in tumors.

 Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by lysosomal sulfatases. They contain an arylsulfate group and have demonstrated high plasma stability



and potent cytotoxicity.[27][28] The anionic nature of the sulfate group also imparts favorable solubility.[27]

 Phosphatase-Cleavable Linkers: These linkers incorporate a phosphate bridge that can be hydrolyzed by acid phosphatases found in the lysosome.[9][29]

## **Quantitative Data Comparison of Linker Properties**

The choice of linker significantly impacts an ADC's performance. The following tables summarize key quantitative parameters for different enzyme-cleavable linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker Type	Linker Sequence	System	Half-life (t½)	Reference
Peptide	Val-Cit	Human Plasma	> 7 days	[28]
Peptide	Val-Ala	Mouse Plasma	Hydrolyzed within 1 h	[28]
Peptide	GGFG	Human Liver Lysosomes	Slower cleavage than Val-Cit	[30]
Sulfatase	Arylsulfate	Mouse Plasma	> 7 days	[28]
Acid-Labile	Silyl Ether	Human Plasma	> 7 days	[28]

| Acid-Labile | Hydrazine | Human Plasma | ~2 days |[28] |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers



ADC Target	Linker Type	Payload	Cell Line	IC₅₀ (pmol/L)	Reference
HER2	Sulfatase	MMAE	HER2+	61	[28]
HER2	Val-Ala	MMAE	HER2+	92	[28]
HER2	Non- cleavable	MMAE	HER2+	609	[28]
HER2	β- Galactosidas e	MMAE	HER2+	8.8	[28]

| HER2 | Val-Cit | MMAE | HER2+ | 14.3 |[28] |

# **Detailed Experimental Protocols**

Robust and standardized assays are essential for characterizing and selecting the optimal linker for an ADC candidate.

## **Protocol 1: In Vitro Plasma Stability Assay**

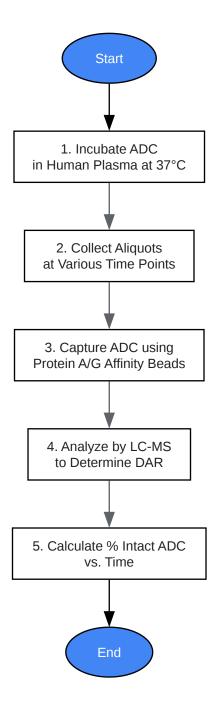
This assay assesses the stability of the ADC and its linker in plasma to predict its behavior in circulation.

### Methodology:

- Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human plasma. Prepare control samples in PBS.
- Incubation: Incubate the samples at 37°C.
- Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the plasma and control samples. Immediately quench any potential enzymatic activity by placing the aliquots on ice and adding an appropriate quenching solution.
- ADC Capture: Capture the ADC from the plasma aliquots using an affinity capture method, such as Protein A or Protein G magnetic beads.[1]



- Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[1]
- Data Interpretation: Calculate the percentage of intact ADC remaining at each time point relative to time zero. A decrease in DAR over time indicates linker instability and premature payload release.



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Caption: Experimental workflow for an in vitro plasma stability assay.

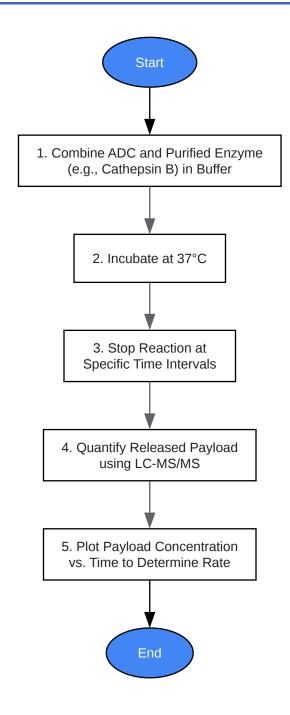
## **Protocol 2: Enzymatic Linker Cleavage Assay**

This assay measures the susceptibility and rate of linker cleavage by a specific purified enzyme.

#### Methodology:

- Reagents: Prepare a reaction buffer appropriate for the enzyme (e.g., an acidic buffer for Cathepsin B). Prepare solutions of the ADC and the purified enzyme (e.g., recombinant human Cathepsin B).
- Reaction Setup: In a microplate, combine the ADC and the reaction buffer. Initiate the reaction by adding the enzyme.
- Incubation: Incubate the reaction mixture at 37°C.
- Time-Course Analysis: At various time points, stop the reaction in designated wells by adding a protease inhibitor or by denaturation.
- Quantification: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[1]
- Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. This data can be used to compare the susceptibility of different linkers to the enzyme.





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Caption: Experimental workflow for an enzymatic linker cleavage assay.

## **Protocol 3: In Vitro Cytotoxicity Assay**

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

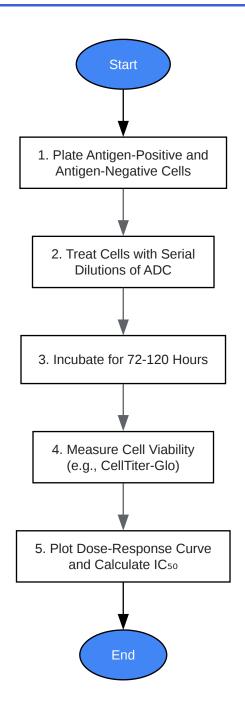
## Foundational & Exploratory





- Cell Culture: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
- ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with these dilutions.[1]
- Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72-120 hours).
- Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
- Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration.
- IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the potency of the ADC.





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Caption: Experimental workflow for an in vitro cytotoxicity assay.

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